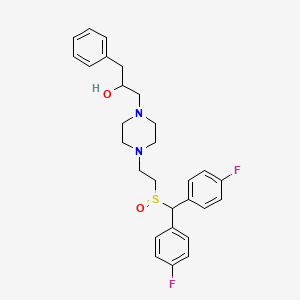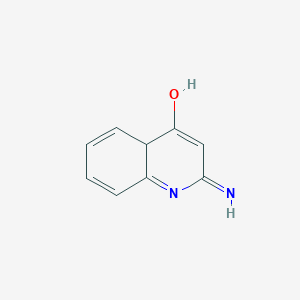
2'-Deoxyadenosine 5'-di-phos-phate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine 5’-di-phos-phate (disodium): is a purine nucleotide that contains adenine as the nucleobase. It is a derivative of adenosine and plays a significant role in various biochemical processes. This compound is often used in scientific research, particularly in studies involving DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved using polynucleotide phosphorylase from Escherichia coli . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the successful addition of phosphate groups.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) may involve large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of adenine derivatives, while reduction may yield deoxyadenosine .
Scientific Research Applications
2’-Deoxyadenosine 5’-di-phos-phate (disodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) involves its role as a substrate for various enzymes involved in DNA synthesis and repair. It inhibits bacterial poly (A) polymerase, which is essential for the synthesis of polyadenylated RNA . This inhibition can affect the overall process of RNA synthesis and stability.
Comparison with Similar Compounds
- 2’-Deoxycytidine 5’-diphosphate (disodium)
- 2’-Deoxyuridine 5’-triphosphate (disodium)
- 2’-Deoxyguanosine 5’-diphosphate (disodium)
Comparison: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) is unique due to its specific role in inhibiting bacterial poly (A) polymerase. While other similar compounds also participate in DNA synthesis and repair, their specific functions and targets may vary. For example, 2’-Deoxycytidine 5’-diphosphate (disodium) is involved in the synthesis of cytosine-containing nucleotides, while 2’-Deoxyuridine 5’-triphosphate (disodium) is used in the synthesis of uracil-containing nucleotides .
Properties
Molecular Formula |
C10H13N5Na2O9P2 |
|---|---|
Molecular Weight |
455.17 g/mol |
IUPAC Name |
disodium;[[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5?,6-,7-;;/m1../s1 |
InChI Key |
QPOQRKUWBIAHBO-KTJUJSQSSA-L |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)



